5-Nitro-N,N,N',N'-tetrapropylisophthalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

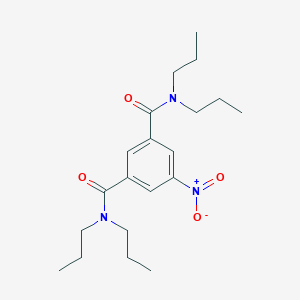

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide is a chemical compound with the molecular formula C18H28N4O4 It is characterized by the presence of a nitro group (-NO2) attached to an isophthalamide core, with four propyl groups attached to the nitrogen atoms

Vorbereitungsmethoden

The synthesis of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide typically involves the nitration of an appropriate precursor, followed by the introduction of propyl groups. One common method involves the nitration of isophthalic acid derivatives using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with propylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., hydroxide ions), and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and hydrolyzed fragments .

Wissenschaftliche Forschungsanwendungen

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

Wirkmechanismus

The mechanism of action of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA synthesis. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

5-Nitro-N,N,N’,N’-tetrapropylisophthalamide can be compared with other nitro-substituted isophthalamides and related compounds. Similar compounds include:

5-Nitro-N,N-diphenylhydrazinopyrimidines: These compounds also contain nitro groups and are studied for their free radical properties.

3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar “amino-nitro-amino” arrangement and is known for its heat-resistant properties.

The uniqueness of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide lies in its specific structural arrangement and the presence of four propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.

Biologische Aktivität

5-Nitro-N,N,N',N'-tetrapropylisophthalamide (CAS No. 349408-64-6) is a nitro-substituted compound with potential biological activities that have been the subject of various studies. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a tetrapropylisophthalamide backbone. The presence of the nitro group is crucial as it influences the compound's biological interactions and pharmacological properties.

1. Antimicrobial Activity

Research indicates that nitro compounds, including 5-nitro derivatives, often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that interact with bacterial DNA or proteins.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Nitroimidazole derivatives | 0.78 | Mycobacterium tuberculosis |

| 5-Nitrobenzimidazole | TBD | Escherichia coli |

Note: TBD = To Be Determined

2. Anticancer Activity

The anticancer potential of nitro compounds has been widely studied. For instance, nitrobenzoate complexes have shown promising results against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound.

In vitro studies have demonstrated that nitro-substituted compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Table 2: Anticancer Activity of Nitro Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (breast cancer) |

| Nitrobenzene derivatives | 8.82 | A549 (lung cancer) |

| Nitrofurantoin | TBD | HeLa (cervical cancer) |

3. Anti-inflammatory Activity

Nitro compounds are also noted for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Table 3: Anti-inflammatory Effects of Nitro Compounds

| Compound | Activity Level | Target Pathway |

|---|---|---|

| This compound | TBD | NF-kB |

| Nitrated fatty acids | High | COX-2, IL-1β |

| Nitro-substituted amines | Moderate | TNF-α |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound against common pathogens. Preliminary results indicated that this compound exhibited notable activity against Gram-positive bacteria, although further studies are needed to establish specific MIC values.

Case Study 2: Anticancer Mechanisms

Research on related nitro compounds has shown that they can bind to DNA and inhibit replication processes in cancer cells. A comparative analysis revealed that compounds with similar structures to this compound had IC50 values indicating effective cytotoxicity in various cancer cell lines.

Eigenschaften

IUPAC Name |

5-nitro-1-N,1-N,3-N,3-N-tetrapropylbenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4/c1-5-9-21(10-6-2)19(24)16-13-17(15-18(14-16)23(26)27)20(25)22(11-7-3)12-8-4/h13-15H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPKFKHELWAWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CCC)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.